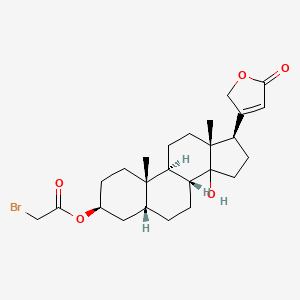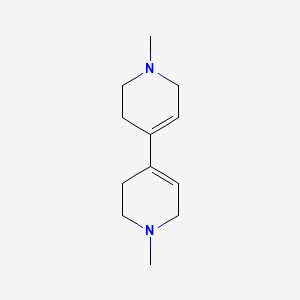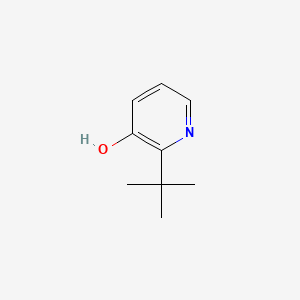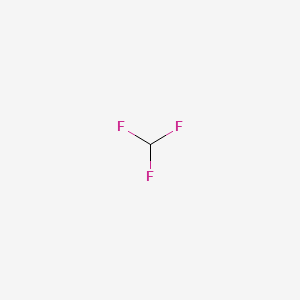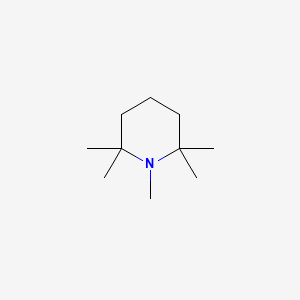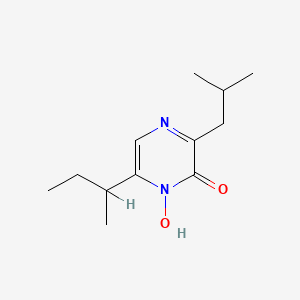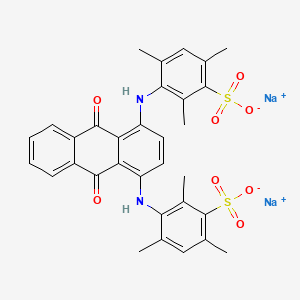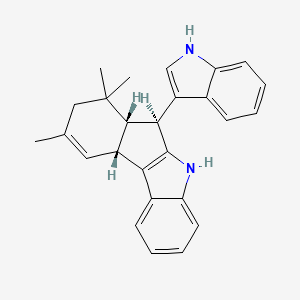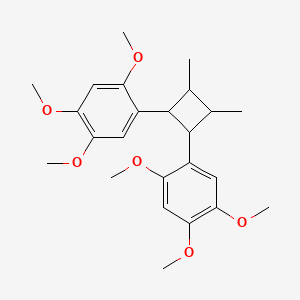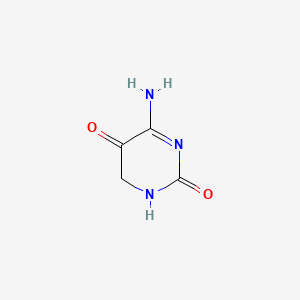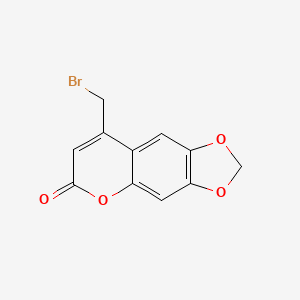
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (11): is a complex organometallic compound. It is known for its unique structure, which includes an aluminum center coordinated by two methoxyethanolato ligands and a sodium ion. This compound is used in various chemical processes and has applications in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) typically involves the reaction of aluminum hydride with 2-methoxyethanol in the presence of a sodium source. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction can be represented as follows:
AlH3+2CH3OCH2CH2OH+NaH→Na[AlH2(OCH2CH2OCH3)2]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aluminum center is oxidized, often leading to the formation of aluminum oxide derivatives.
Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various alcohols, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other organometallic compounds. Its unique structure allows it to act as a catalyst in certain polymerization reactions.
Biology
Medicine
Research is ongoing into the use of aluminum-based compounds in medicine, particularly for their potential as adjuvants in vaccines and as therapeutic agents in treating certain diseases.
Industry
In industrial applications, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacture of plastics and resins.
Mechanism of Action
The mechanism by which Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) exerts its effects involves the coordination of the aluminum center with various substrates. This coordination can activate the substrates towards further chemical reactions, such as polymerization or catalytic transformations. The sodium ion plays a role in stabilizing the overall structure and enhancing the reactivity of the aluminum center.
Comparison with Similar Compounds
Similar Compounds
Sodium tetrahydroaluminate: Another aluminum-based compound with similar reducing properties.
Lithium aluminum hydride: A widely used reducing agent in organic synthesis.
Sodium bis(2-methoxyethoxy)aluminum hydride: Similar in structure but with different ligands.
Uniqueness
What sets Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) apart is its specific ligand environment, which provides unique reactivity and stability. This makes it particularly useful in specialized applications where other aluminum compounds may not perform as well.
Properties
CAS No. |
22722-98-1 |
|---|---|
Molecular Formula |
C6H16AlNaO4 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
sodium;alumanylium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |
InChI Key |
XJIQVZMZXHEYOY-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
Canonical SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
Key on ui other cas no. |
22722-98-1 |
Pictograms |
Flammable; Corrosive; Irritant |
Synonyms |
dihydrobis(2-methoxyethoxy)aluminate Red-Al Vitride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


